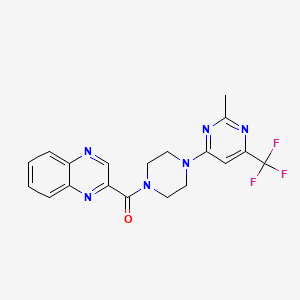
(4-(2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)(quinoxalin-2-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-(2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)(quinoxalin-2-yl)methanone is a useful research compound. Its molecular formula is C19H17F3N6O and its molecular weight is 402.381. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Target of Action
Similar compounds have been found to interact withEquilibrative Nucleoside Transporters (ENTs) . ENTs play a vital role in nucleotide synthesis and regulation of adenosine function .
Mode of Action
Related compounds have shown promising neuroprotective and anti-inflammatory properties . They have been observed to inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .
Biochemical Pathways
The compound’s interaction with its targets can affect several biochemical pathways. The inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) suggests an impact on inflammatory pathways . The compound may also influence pathways related to neuroprotection, as suggested by its potential neuroprotective properties .
Pharmacokinetics
The compound’s molecular structure can provide some insights into its potential pharmacokinetic properties. The presence of a pyrimidinyl and piperazinyl group might influence its absorption and distribution. The trifluoromethyl group could impact its metabolic stability.
Result of Action
The compound’s action results in significant anti-neuroinflammatory properties through the inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production . Additionally, it exhibits promising neuroprotective activity by reducing the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .
生物活性
The compound (4-(2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)(quinoxalin-2-yl)methanone, often referred to as a piperazine derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by data tables and relevant case studies.
Molecular Characteristics:
- Molecular Formula: C18H22F3N7O
- Molecular Weight: 409.4 g/mol
- IUPAC Name: 4-(2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)(quinoxalin-2-yl)methanone
- SMILES: CC1=NC(=CC(=N1)N2CCN(CC2)C3=NC=CC(=N3)N4CCOCC4)C(F)(F)F
Synthesis Methods
The synthesis of the compound typically involves multi-step reactions:
- Formation of the pyrimidine core through the reaction of 4-chloro-2-methyl-6-(trifluoromethyl)pyrimidine with piperazine.
- Quinoxaline integration via nucleophilic substitution to attach the quinoxalinyl moiety.
- Final modifications to achieve the desired methanone structure.
These synthetic routes are crucial for optimizing yield and purity, as well as for scaling production in an industrial context.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition: The trifluoromethyl group enhances binding affinity, allowing for effective modulation of enzyme activity.
- Receptor Interaction: It may act as an agonist or antagonist at specific receptors, influencing various signaling pathways.
This dual action is particularly relevant in therapeutic contexts such as cancer treatment and neurological disorders.
Anticancer Activity
Recent studies have indicated that the compound exhibits promising anticancer properties. For instance:
- Cell Line Studies: The compound demonstrated cytotoxic effects against several cancer cell lines, including A431 (human epidermoid carcinoma) and Jurkat cells (T-cell leukemia). IC50 values were notably lower than those of standard chemotherapeutics like doxorubicin, suggesting superior efficacy in certain contexts .
Antimicrobial Properties
The compound has also shown potential against various bacterial strains:
- In vitro Studies: It has been tested against drug-resistant strains such as Acinetobacter baumannii and Pseudomonas aeruginosa, with significant inhibition observed .
Table 1: Summary of Biological Activities
| Activity Type | Model/Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Anticancer | A431 | <10 | |
| Anticancer | Jurkat | <5 | |
| Antimicrobial | Acinetobacter baumannii | 15 | |
| Antimicrobial | Pseudomonas aeruginosa | 20 |
Case Studies
-
Case Study on Anticancer Efficacy:
A study published in Journal of Medicinal Chemistry investigated the structure-activity relationship (SAR) of similar compounds and identified key functional groups that enhance anticancer activity. The findings support the notion that modifications in the piperazine ring significantly affect potency against A431 cells . -
Antimicrobial Resistance Study:
Research conducted on the antimicrobial efficacy highlighted the compound's effectiveness against multi-drug resistant strains, suggesting its potential role in developing new antibiotics amidst rising resistance .
属性
IUPAC Name |
[4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]-quinoxalin-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F3N6O/c1-12-24-16(19(20,21)22)10-17(25-12)27-6-8-28(9-7-27)18(29)15-11-23-13-4-2-3-5-14(13)26-15/h2-5,10-11H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWKCQENIUJFCEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCN(CC2)C(=O)C3=NC4=CC=CC=C4N=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F3N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














